Dantrolene Impurity 2
Overview
Description
Dantrolene Impurity 2 is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a nitrophenyl group and a carbamoyl group
Mechanism of Action
Target of Action
The primary target of this compound, also known as Dantrolene Impurity 2, is the ryanodine receptor 1 . This receptor mediates the release of calcium from the sarcoplasmic reticulum, an essential step in muscle contraction .
Mode of Action
This compound depresses excitation-contraction coupling in skeletal muscle by binding to the ryanodine receptor 1 . This binding results in a decrease in intracellular calcium concentration . The compound’s interaction with its target leads to a reduction in skeletal muscle tone .
Biochemical Pathways
The compound affects the biochemical pathway involving the release of calcium from the sarcoplasmic reticulum . By binding to the ryanodine receptor 1 and decreasing intracellular calcium concentration, it disrupts the normal excitation-contraction coupling in skeletal muscle .
Pharmacokinetics
After oral administration, about 70% of this compound is absorbed . The compound is metabolized in the liver, with the major metabolites being 5-hydroxy dantrolene and an acetylamino metabolite of dantrolene . The distribution volume is approximately 36.4 ± 11.7 L .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in intracellular calcium concentration and a reduction in skeletal muscle tone . This results in the management of the fulminant hypermetabolism of skeletal muscle characteristic of malignant hyperthermia crises .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s absorption can be affected by the pH of the stomach and the presence of food. Additionally, factors such as the patient’s age, liver function, and the presence of other medications can influence the compound’s metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dantrolene Impurity 2 typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a nitrophenyl compound, followed by the introduction of a carbamoyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dantrolene Impurity 2 can undergo various chemical reactions, including:
Oxidation: The furan ring and nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the furan ring or nitrophenyl group.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted carbamoyl derivatives are typically formed.
Scientific Research Applications
Dantrolene Impurity 2 has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]propanoic acid
- 2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]butanoic acid
Uniqueness
Compared to similar compounds, Dantrolene Impurity 2 is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a furan ring, nitrophenyl group, and carbamoyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O6/c15-14(21)17(8-13(19)20)16-7-11-5-6-12(24-11)9-1-3-10(4-2-9)18(22)23/h1-7H,8H2,(H2,15,21)(H,19,20)/b16-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDXLIJGJXVFDO-APSNUPSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NN(CC(=O)O)C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N\N(CC(=O)O)C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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